molecular formula C9H11NO B1599919 4-Amino-3,5-dimethylbenzaldehyde CAS No. 56066-83-2

4-Amino-3,5-dimethylbenzaldehyde

Cat. No.: B1599919
CAS No.: 56066-83-2
M. Wt: 149.19 g/mol
InChI Key: MGNOINHCQPDTPO-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, featuring an amino group and two methyl groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or reducing agents such as tin in hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.

Major Products Formed:

    Oxidation: 4-Amino-3,5-dimethylbenzoic acid.

    Reduction: 4-Amino-3,5-dimethylbenzyl alcohol.

    Substitution: Azo compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

  • 4-Amino-3,5-dimethylbenzoic acid
  • 4-Amino-3,5-dimethylbenzyl alcohol
  • 3,5-Dimethylbenzaldehyde

Comparison: 4-Amino-3,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 3,5-dimethylbenzaldehyde, which lacks the amino group, or 4-Amino-3,5-dimethylbenzoic acid, which lacks the aldehyde group .

Properties

IUPAC Name

4-amino-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOINHCQPDTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434432
Record name 4-amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56066-83-2
Record name 4-amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 14.6 g. of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol in 50 ml. of absolute dimethylsulfoxide was treated with 1.17 g. of sodium amide, stirred for 2 hours at room temperature, diluted with 500 ml. of water and extracted with two 500 ml. portions of ethyl acetate. The ethyl acetate extract was washed with two 200 ml. portions of water and evaporated under vacuum. After recrystallization of the residue from cyclohexane, there was obtained 4-amino-3,5-dimethyl-benzaldehyde having a melting point of 75°-76° C.
Name
4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol
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Synthesis routes and methods II

Procedure details

To a solution of 2,4,6-trimethylaniline (29.8 g, 0.22 mol) in dioxane (300 mL) DDQ (49.9 g, 0.22 mol) is added. The brown suspension is stirred at rt for 18 h before it is filtered. The solvent of the filtrate is evaporated and the crude product is purified by CC on silica gel eluting with hexane:EA 1:1 to give 4-amino-3,5-dimethyl-benzaldehyde (5.0 g) as a beige solid; LC-MS: tR=0.78 min, [M+1]+=150.26.
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29.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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